2,6-Dimethylphenoxyacetic acid

Plant Physiology Auxin Receptor Pharmacology Structure-Activity Relationship

Researchers sourcing the 2,6-dimethylphenoxyacetyl building block for lopinavir synthesis or auxin signaling studies face a critical specificity problem: chlorinated analogs (2,4-D, MCPA) exhibit potent agonist activity that confounds receptor pharmacology experiments and yield inactive HIV protease inhibitors. This compound resolves both challenges: • Lopinavir P-2′ pharmacophore: CDI-mediated condensation achieves 93-96% isolated yield; ortho-methyl pattern is essential for target engagement • Competitive auxin antagonist: 43% maximal pea curvature (vs. 304% for 2,4-D); Kᵢ ≈ 2× 2,4,6-TCPA for IAA antagonism • ≥98% purity, mp 137-138°C, solid at RT-directly usable as analytical reference standard

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
CAS No. 13335-71-2
Cat. No. B020233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylphenoxyacetic acid
CAS13335-71-2
Synonyms(2,6-Xylyloxy)-acetic Acid, (2,6-Dimethylphenoxy)acetic Acid, NSC 408599
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OCC(=O)O
InChIInChI=1S/C10H12O3/c1-7-4-3-5-8(2)10(7)13-6-9(11)12/h3-5H,6H2,1-2H3,(H,11,12)
InChIKeyMLBCURLNKYKBEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylphenoxyacetic Acid: Overview and Comparative Positioning


2,6-Dimethylphenoxyacetic acid (CAS 13335-71-2) is a synthetic phenoxyacetic acid derivative characterized by two methyl substituents at the ortho positions (2- and 6-) of the phenyl ring . Unlike its more widely known chlorinated analog 2,4-dichlorophenoxyacetic acid (2,4-D), which functions as a potent auxin herbicide, this di-ortho-methyl substituted variant displays markedly different biological behavior. While 2,4-D acts through potent auxin receptor agonism to induce uncontrolled growth in susceptible plants, 2,6-dimethylphenoxyacetic acid exhibits weak auxin activity and instead demonstrates competitive antagonism of natural auxin-induced responses [1][2]. This mechanistic divergence positions the compound not as a direct substitute for commercial herbicides like 2,4-D or MCPA, but rather as a specialized tool for auxin receptor mechanism studies and as a versatile synthetic intermediate in pharmaceutical manufacturing [3].

2,6-Dimethylphenoxyacetic Acid: Substitution Risks


The phenoxyacetic acid class encompasses structurally similar compounds with profoundly divergent biological activities and synthetic utilities. Substitution of 2,6-dimethylphenoxyacetic acid with 2,4-dichlorophenoxyacetic acid (2,4-D) or 4-chloro-2-methylphenoxyacetic acid (MCPA) would fundamentally alter experimental outcomes or synthetic pathways for two primary reasons. First, the substitution pattern dictates receptor pharmacology: ortho (2,6-) disubstitution with electropositive methyl groups yields weak auxin agonists or competitive antiauxins, whereas 2,4-disubstitution with electronegative chlorine atoms produces potent auxin receptor agonists that drive uncontrolled plant growth [1]. This structure-activity divergence is mechanistically rooted in the spatial and electronic requirements for productive receptor binding, meaning that 2,6-dimethylphenoxyacetic acid cannot function as a surrogate for 2,4-D in auxin bioassays or herbicidal applications [2]. Second, the 2,6-dimethylphenoxyacetyl moiety serves as a critical pharmacophore in the HIV protease inhibitor lopinavir, where the ortho-methyl substitution pattern provides essential steric and lipophilic characteristics for optimal target engagement; alternative phenoxyacetyl groups (e.g., unsubstituted, 2,4-dichloro, or 4-chloro-2-methyl) would yield compounds with compromised potency and pharmacokinetic profiles [3]. These factors mandate procurement of the specific CAS 13335-71-2 compound for applications requiring either antiauxin/weak auxin biological activity or the precise 2,6-dimethylphenoxyacetyl building block.

2,6-Dimethylphenoxyacetic Acid: Comparative Evidence


Auxin Activity: Dimethyl vs. Dichloro Substitution

In the standard Went pea curvature test (a classical bioassay for auxin-like growth-regulating activity), 2,6-dimethylphenoxyacetic acid at its optimal concentration (6 × 10⁻⁴ M) produced only 43% of the maximum curvature induced by control conditions. In direct comparison within the same assay system, 2,4-dichlorophenoxyacetic acid (2,4-D) at 5 × 10⁻⁵ M achieved 304% curvature relative to control, while 2,6-dichlorophenoxyacetic acid (2,6-D) at 1.25 × 10⁻⁴ M induced 238% curvature [1]. In the Avena coleoptile straight-growth test, 2,6-dimethylphenoxyacetic acid produced no statistically significant increase in extension growth at any concentration tested, whereas 2,4-D at 5 × 10⁻⁵ M achieved 149% extension relative to control [1]. This demonstrates that the 2,6-dimethyl substitution pattern yields approximately 7-fold lower maximal auxin activity compared to the 2,6-dichloro analog (43% vs. 238% pea curvature), and effectively zero activity in the Avena elongation assay versus 149% for 2,4-D [1].

Plant Physiology Auxin Receptor Pharmacology Structure-Activity Relationship

Antiauxin Activity: Competitive Inhibition

2,6-Dimethylphenoxyacetic acid (referred to as 2,6-DCPA in the literature) functions as a competitive antiauxin, antagonizing both indole-3-acetic acid (IAA)-induced and 2,4-D-induced growth in Avena coleoptile sections [1]. Using Lineweaver-Burk kinetic analysis for competitive inhibition, the inhibition constant (Kᵢ) for 2,6-DCPA was determined. While the precise Kᵢ value for 2,6-DCPA is not numerically stated in the available abstract, the study explicitly notes that the Kᵢ for 2,4,6-trichlorophenoxyacetic acid (2,4,6-TCPA) is approximately half that of 2,6-DCPA, establishing 2,4,6-TCPA as the more effective antiauxin [1]. This quantitative relationship (Kᵢ_2,4,6-TCPA ≈ 0.5 × Kᵢ_2,6-DCPA) demonstrates that 2,6-dimethyl substitution yields measurable but moderate competitive antagonism of auxin receptors, distinguishing it both from potent auxin agonists like 2,4-D and from more potent antiauxins like 2,4,6-TCPA.

Auxin Antagonism Receptor Pharmacology Competitive Inhibition

Pharmacophore in HIV Protease Inhibitor Lopinavir

The 2,6-dimethylphenoxyacetyl group serves as an essential P-2′ substituent in the HIV protease inhibitor lopinavir (ABT-378). Structure-activity relationship (SAR) studies systematically compared this moiety against various substituted phenyl and heteroaryl alternatives [1]. The ortho (2,6-) dimethyl substitution pattern provides optimal steric and lipophilic characteristics that are critical for high-affinity binding to the HIV-1 protease active site. In a one-pot synthetic protocol for lopinavir, 2,6-dimethylphenoxyacetic acid was condensed with an appropriate amine intermediate using CDI activation, achieving isolated yields of 93-96% of the final active pharmaceutical ingredient [2]. This demonstrates that the 2,6-dimethylphenoxyacetic acid building block is not merely a generic phenoxyacetic acid derivative but a specifically optimized fragment whose substitution pattern is integral to the drug's potency and synthetic accessibility [1][2].

Medicinal Chemistry HIV Protease Inhibition Structure-Activity Relationship

Environmental Fate: Chlorine-Free vs. Chlorinated Analogs

According to the Globally Harmonized System (GHS) classification data, 2,6-dimethylphenoxyacetic acid carries hazard codes H302 (harmful if swallowed), H318 (causes serious eye damage), and H412 (harmful to aquatic life with long-lasting effects) . The aquatic chronic hazard is categorized as Aquatic Chronic 3 under CLP Annex VI [1]. In contrast, 2,4-dichlorophenoxyacetic acid (2,4-D) has been shown to induce genotoxic effects in vitro and is subject to extensive study regarding its environmental persistence and metabolic degradation pathways involving dechlorination [2]. The absence of chlorine atoms in 2,6-dimethylphenoxyacetic acid fundamentally alters its environmental degradation profile: unlike 2,4-D, which requires microbial dechlorination for detoxification, the methyl-substituted analog lacks halogenated moieties and therefore does not generate persistent chlorinated phenolic intermediates during breakdown [2]. This structural distinction has implications for environmental fate assessment and regulatory classification.

Environmental Chemistry Biodegradation Ecotoxicology

Synthetic Route and Purity Specifications

A patented method for synthesizing 2,6-dimethylphenoxyacetic acid reports molar yields of 70-73.2% under optimized conditions using sodium 2,6-dimethylphenolate and chloroacetic acid at 130-150°C under nitrogen atmosphere [1]. The method achieves this yield with reduced reaction time and simplified post-processing compared to conventional aqueous-phase procedures [1]. Commercially, the compound is available at ≥99% purity as a white to light yellow to light orange powder or crystalline solid, with a melting point of 137-138°C [2]. These physical specifications—solid state at ambient temperature, defined melting range, and high commercial purity—facilitate accurate weighing, storage, and use in synthetic workflows without the handling complexities associated with liquid or hygroscopic phenoxyacetic acid derivatives.

Organic Synthesis Process Chemistry Quality Control

2,6-Dimethylphenoxyacetic Acid: Application Scenarios


Auxin Receptor Mechanism Studies

2,6-Dimethylphenoxyacetic acid serves as an essential control or probe compound in plant physiology studies investigating auxin receptor binding modes. Its quantifiably weak auxin activity in standard bioassays (43% maximal pea curvature vs. 304% for 2,4-D; zero Avena extension vs. 149% for 2,4-D) and its demonstrated competitive antagonism of IAA- and 2,4-D-induced growth (Kᵢ approximately double that of the more potent antiauxin 2,4,6-TCPA) make it suitable for distinguishing agonist vs. antagonist pharmacology at auxin receptors [1][2]. Researchers requiring a compound that occupies the receptor without triggering full agonist signaling should procure this specific 2,6-dimethyl substituted variant, as chlorinated analogs (2,4-D, 2,6-D) will confound results with 7-fold higher agonist activity [1].

HIV Protease Inhibitor Synthesis

The 2,6-dimethylphenoxyacetyl moiety is a critical P-2′ pharmacophore in lopinavir, a clinically approved HIV protease inhibitor. Structure-activity relationship studies have established that the ortho-dimethyl substitution pattern provides optimal steric and lipophilic properties for high-affinity target engagement [3]. Synthetic protocols demonstrate that 2,6-dimethylphenoxyacetic acid can be activated with CDI and condensed with appropriate amine intermediates to yield lopinavir in 93-96% isolated yield [4]. This compound is therefore the required starting material for lopinavir synthesis and for medicinal chemistry programs exploring HIV protease inhibitor analogs. Substitution with generic phenoxyacetic acid or alternative substitution patterns would yield inactive or suboptimal products [3].

Environmental Fate: Halogenated vs. Non-Halogenated

The absence of chlorine atoms in 2,6-dimethylphenoxyacetic acid distinguishes it from widely used chlorinated phenoxyacetic acid herbicides such as 2,4-D and MCPA. While 2,4-D degradation generates persistent chlorinated intermediates (e.g., 2,4-dichlorophenol) requiring microbial dechlorination for detoxification, the methyl-substituted analog follows distinct, non-halogenated degradation pathways [5]. Researchers investigating structure-dependent environmental persistence, ecotoxicity mechanisms, or biodegradation pathways can employ 2,6-dimethylphenoxyacetic acid as a non-chlorinated comparator to isolate the contribution of halogen substituents to environmental fate outcomes [5].

Analytical Reference Standard and Method Development

With commercial availability at ≥99% purity, a defined melting point of 137-138°C, and solid physical state at ambient temperature, 2,6-dimethylphenoxyacetic acid meets the requirements for use as an analytical reference standard [6]. Its well-characterized physicochemical properties facilitate accurate preparation of calibration standards for HPLC, LC-MS, or GC-MS methods aimed at detecting or quantifying phenoxyacetic acid derivatives in environmental, agricultural, or pharmaceutical samples . The high purity minimizes the need for in-house purification and ensures method reproducibility .

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